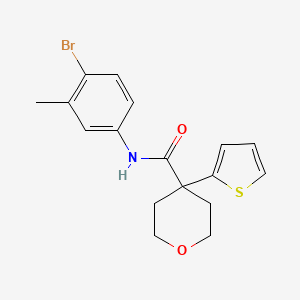

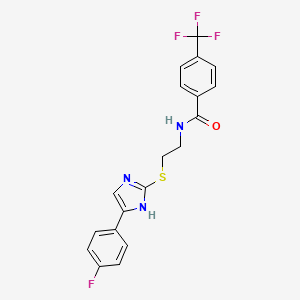

![molecular formula C21H20N4O3S B2891232 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 941898-33-5](/img/structure/B2891232.png)

2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with multiple functional groups, including a thiazolo[4,5-d]pyridazin-4-one ring, a furan ring, and an acetamide group . These functional groups suggest that the compound may have interesting chemical properties and potential biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For example, the acetamide group could undergo hydrolysis, and the thiazolo[4,5-d]pyridazin-4-one ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties that could be predicted include its melting point, boiling point, density, and solubility .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Activities

Research on related heterocyclic compounds demonstrates significant antimicrobial and antioxidant properties, indicating potential applications in developing new treatments for infections and diseases caused by oxidative stress. For instance, studies on thiazolopyrimidine and benzothiazinone derivatives highlight their efficacy against various bacterial strains and their radical scavenging activity, suggesting a promising avenue for developing new antimicrobials and antioxidants (T. Selvam et al., 2012; Matloob Ahmad et al., 2010).

Antifungal and Antiprotozoal Potential

Further research shows that compounds with similar structures have antifungal and antiprotozoal activities, suggesting potential applications in treating diseases caused by fungi and protozoa. Compounds synthesized from benzothiazin-2-yl acetamide have demonstrated effectiveness against various fungal species, indicating their potential as antifungal agents (G. Gupta et al., 2006). Additionally, imidazo[1,2-a]pyridines derivatives have shown promising antiprotozoal activities, highlighting their potential in developing treatments for protozoal infections (M. Ismail et al., 2004).

Herbicidal and Pesticidal Uses

The chloroacetamide class, to which the compound bears structural resemblance, demonstrates utility in agricultural applications, specifically as herbicides and pesticides. This indicates potential research avenues in developing new agricultural chemicals that can safely and effectively control unwanted plants and pests (H. Weisshaar et al., 1989).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is the Wee1 kinase . Wee1 kinase plays a crucial role in cell cycle regulation, particularly in the G2/M transition. It phosphorylates and inactivates the Cyclin B-Cdc2 complex, preventing entry into mitosis.

Mode of Action

The compound acts as a Wee1 kinase inhibitor . By inhibiting Wee1, it prevents the phosphorylation of the Cyclin B-Cdc2 complex. This allows the cell to progress into mitosis, even in the presence of DNA damage that would normally halt the cell cycle for repair mechanisms to take effect.

Eigenschaften

IUPAC Name |

2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-12-6-7-16(13(2)9-12)18-20-19(23-14(3)29-20)21(27)25(24-18)11-17(26)22-10-15-5-4-8-28-15/h4-9H,10-11H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQWWMRGWCMQKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

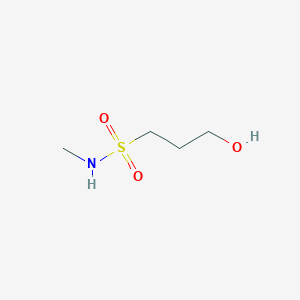

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2891158.png)

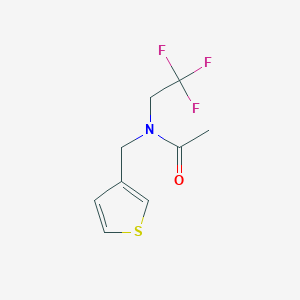

![N-(4-butylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2891160.png)

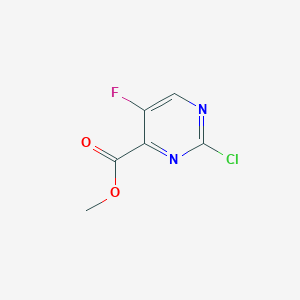

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4-dichlorophenyl)nicotinamide](/img/structure/B2891162.png)

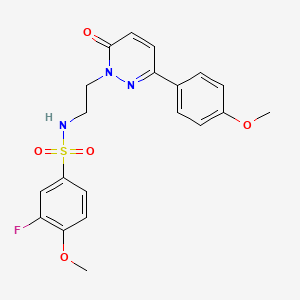

![5-chloro-N-methyl-2-(methylsulfanyl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2891165.png)

![Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2891168.png)

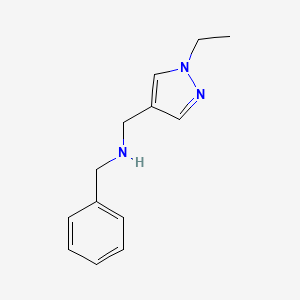

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2891169.png)